molecular formula C15H21NO2S2 B2769418 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide CAS No. 2034255-01-9

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide

Cat. No.: B2769418
CAS No.: 2034255-01-9
M. Wt: 311.46
InChI Key: RINCYUFAZXZCCB-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is a synthetic organic compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a cyclopentylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized and functionalized with an acetyl group at the 5-position.

    Introduction of the ethyl chain: The ethyl chain can be introduced via an alkylation reaction.

    Attachment of the cyclopentylthioacetamide moiety: This step involves the reaction of the intermediate with cyclopentylthiol and acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the thioether group can be oxidized under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones, while reduction of the acetyl group could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclohexylthio)acetamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.

    N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(methylthio)acetamide: Contains a methylthio group instead of a cyclopentylthio group.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is unique due to the combination of its thiophene ring, acetyl group, and cyclopentylthioacetamide moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-cyclopentylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S2/c1-11(17)14-7-6-13(20-14)8-9-16-15(18)10-19-12-4-2-3-5-12/h6-7,12H,2-5,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINCYUFAZXZCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)CSC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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